1,3,5-Trimethylborazine

Description

Historical Context and Evolution of Borazine (B1220974) Chemistry

The field of borazine chemistry dates back to 1926 with the pioneering work of Alfred Stock and Erich Pohland, who first synthesized and characterized the parent compound, borazine (B₃N₃H₆). nih.govacs.orgsibran.runih.govnih.gov Often referred to as "inorganic benzene (B151609)," borazine's discovery sparked considerable interest due to its isoelectronic and isostructural similarities to the quintessential aromatic organic compound, benzene. nih.govwikipedia.orgtaylorandfrancis.comchimia.ch Both molecules are colorless liquids at room temperature and feature a planar hexagonal ring structure with equalized bond lengths. nih.govwikipedia.orgtaylorandfrancis.comchimia.ch

The initial decades following its discovery, roughly from the 1930s to the 1950s, were marked by extensive research into the synthesis, physicochemical properties, and derivatives of borazine. sibran.ru Early studies confirmed the cyclic structure of borazine through electron diffraction, X-ray scattering analysis, and vibrational spectroscopy. sibran.ru This period laid the groundwork for understanding the fundamental nature of the borazine ring system.

The development of modern borane (B79455) chemistry in the late 1940s further propelled the investigation of borazine and its derivatives. sibran.ru Researchers explored various synthetic routes, including the reaction of diborane (B8814927) with ammonia. sibran.ruwikipedia.org However, the hazardous nature of early synthetic methods somewhat limited the scope of chemical investigations. datapdf.com A significant advancement came with the development of new synthetic approaches that did not require the handling of volatile and toxic boron hydrides, making borazine compounds more accessible for study. datapdf.com

The exploration of borazine derivatives, including N-trimethylborazine, has been a continuous area of focus. These derivatives, where hydrogen atoms on the borazine ring are substituted with other functional groups, exhibit a wide range of properties and have expanded the applications of this class of compounds. nih.govsibran.ru The introduction of alkyl groups, such as the methyl groups in 1,3,5-trimethylborazine, significantly influences the compound's stability and reactivity. The electron-donating nature of the methyl groups on the nitrogen atoms in this compound, for instance, contributes to its moderate stability.

Nomenclature and Structural Peculiarities of this compound

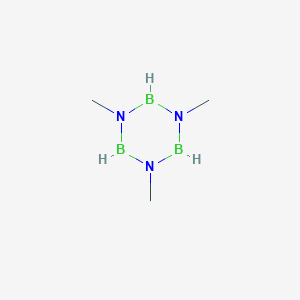

The systematic IUPAC name for this compound is 1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane. nih.govnih.gov It is also commonly referred to as N,N',N''-trimethylborazine, indicating that the methyl groups are attached to the nitrogen atoms. nih.govnist.govcymitquimica.com The chemical formula is C₃H₁₂B₃N₃. nih.govnist.govnist.gov

Structural Features:

This compound possesses a planar, hexagonal ring structure composed of alternating boron and nitrogen atoms. taylorandfrancis.comontosight.ai This arrangement is analogous to benzene, but the presence of two different elements in the ring leads to distinct structural and electronic properties.

Bonding and Aromaticity: The bonding in borazine and its derivatives has been a subject of considerable study. While isoelectronic with benzene, the significant difference in electronegativity between boron (2.04 on the Pauling scale) and nitrogen (3.04) results in polar B-N bonds. nih.govresearchgate.net This polarity leads to a more localized electron distribution compared to the delocalized π-system in benzene, and consequently, borazine and its derivatives are considered to have weaker aromatic character. nih.govchimia.chresearchgate.net The B-N bond length in borazine is approximately 1.44 Å, which is intermediate between a B-N single bond (1.51 Å) and a B=N double bond (1.31 Å). taylorandfrancis.comchimia.chdatapdf.com

Lewis Acid and Base Character: The boron atoms in the ring act as Lewis acids, while the nitrogen atoms act as Lewis bases. This dual functionality is a key feature of the reactivity of this compound, allowing it to interact with both electrophiles and nucleophiles.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₁₂B₃N₃ nih.govnist.govnist.gov |

| Molecular Weight | 122.58 g/mol nist.govechemi.com |

| Appearance | Colorless liquid wikipedia.orgcymitquimica.com |

| Odor | Aromatic wikipedia.org |

| Boiling Point | 100.2 °C at 760 mmHg |

| CAS Number | 1004-35-9 nih.govnist.gov |

Research Findings

Recent research has focused on the application of this compound as a precursor for advanced materials, particularly hexagonal boron nitride (h-BN). Its use in chemical vapor deposition (CVD) techniques has been highlighted for the synthesis of h-BN films with superior thermal conductivity and stability, making them suitable for high-performance electronic components.

Studies have also delved into the chemical reactivity of this compound. It undergoes various reactions, including:

Oxidation: Can be oxidized by agents like hydrogen peroxide or potassium permanganate.

Reduction: Can be reduced using reagents such as lithium aluminum hydride.

Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups.

Theoretical studies using density functional theory (DFT) have provided insights into the geometries, electronic structures, and aromaticity of borazine and its derivatives. researchgate.net These studies confirm the ionic nature of the B-N bonds and the relatively weak ring current effects, which supports the notion of reduced aromaticity compared to benzene. researchgate.net

Furthermore, investigations into the pyrolysis of compounds that lead to the formation of this compound have suggested potential intermediates in its synthesis, such as linear boron-nitrogen chains that undergo intramolecular dehydrogenation and ring-closure. acs.orgresearchgate.net

Properties

CAS No. |

1004-35-9 |

|---|---|

Molecular Formula |

C3H12B3N3 |

Molecular Weight |

122.6 g/mol |

IUPAC Name |

1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane |

InChI |

InChI=1S/C3H12B3N3/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3 |

InChI Key |

SIJDQNVSAGQBND-UHFFFAOYSA-N |

Canonical SMILES |

[B]1N([B]N([B]N1C)C)C |

Other CAS No. |

1004-35-9 |

physical_description |

Clear colorless liquid with a mild odor; Fumes in air; [Gelest MSDS] |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Trimethylborazine

Classical Laboratory-Scale Synthetic Approaches

Traditional methods for synthesizing 1,3,5-trimethylborazine often involve multi-step procedures in organic solvents, focusing on condensation reactions and the thermal decomposition of pre-formed adducts.

Condensation Reactions: Amine-Boron Halide Routes

A foundational route to substituted borazines involves the reaction between a boron halide and an amine. For the synthesis of this compound, this typically involves a two-step process. First, boron trichloride (B1173362) is reacted with methylammonium (B1206745) chloride. This condensation reaction, often carried out in a solvent like chlorobenzene, forms the B-trichloro-N-trimethylborazine intermediate.

The second step involves the reduction of the B-Cl bonds to B-H bonds. This is commonly achieved by treating the chlorinated intermediate with a hydride-donating reagent such as sodium borohydride (B1222165) (NaBH₄) or lithium borohydride (LiBH₄). kccollege.ac.inwikipedia.org The use of metal tetrahydroborates is effective for replacing chlorine atoms attached to the boron in the borazine (B1220974) ring with hydrogen atoms. sibran.ru This sequence provides a reliable, albeit multi-step, pathway to the desired N-trimethylated borazine product.

Thermal Decomposition of Methylamine-Borane Complexes

Another well-established method is the thermal decomposition of amine-borane adducts. nih.govresearchgate.net In this approach, methylamine (B109427) and a borane (B79455) source, such as diborane (B8814927) (B₂H₆), are first reacted to form a methylamine-borane adduct (CH₃NH₂-BH₃). researchgate.net Subsequent heating of this complex initiates a dehydrogenation and cyclization process.

The thermal decomposition typically occurs from the melt and involves the liberation of hydrogen gas in at least two stages, at temperatures around 100 °C and 190 °C. researchgate.net During the first stage of hydrogen release, the key cyclization occurs, forming cis- and trans- isomers of N-trimethylcyclotriborazane, which is another term for this compound. researchgate.netscilit.com While effective, this method's yield can be sensitive to experimental conditions such as temperature, pressure, and reaction time, and can sometimes lead to the formation of polymeric by-products. kccollege.ac.in

| Parameter | Condensation Route | Thermal Decomposition |

| Precursors | Boron Trichloride, Methylammonium Chloride, Metal Hydride | Methylamine, Diborane |

| Key Intermediate | B-trichloro-N-trimethylborazine | Methylamine-borane adduct |

| Primary Mechanism | Condensation followed by Reduction | Dehydrogenation and Cyclization |

| Typical Conditions | Reflux in solvent, then reduction | Heating (e.g., 100-190 °C) |

Recent Advances and Modern Synthetic Protocols

Modern synthetic chemistry aims to develop methods that are more efficient, faster, and environmentally benign. Research into the synthesis of borazines has explored ionic liquids, microwave assistance, and solvent-free mechanochemical approaches to achieve these goals.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are salts with low melting points that are increasingly used as alternative reaction media in chemical synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" solvents. researchgate.net While specific literature detailing the synthesis of this compound directly in ionic liquids is not yet widespread, the principles of their use are applicable. ILs can serve as both the solvent and, in some cases, a catalyst for condensation reactions, potentially enhancing reaction rates and simplifying product isolation. Boron-containing ionic liquids are a subject of ongoing research, suggesting a future pathway for novel borazine syntheses. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically accelerating reaction rates. youtube.com Instead of conventional external heating, microwave irradiation provides direct and efficient energy transfer to polar molecules within the reaction mixture, leading to rapid heating. youtube.com This technique often results in significantly reduced reaction times, higher product yields, and increased product purity. youtube.combiotage.com

While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the method holds significant promise for this class of compounds. The established classical syntheses, such as amine-boron halide condensation, could be adapted for microwave conditions. For analogous heterocyclic compounds, reactions that take several hours under conventional reflux can often be completed in a matter of minutes with microwave irradiation. mdpi.com

| Method | Typical Reaction Time | Key Advantage |

| Conventional Heating | Hours | Well-established protocols |

| Microwave-Assisted | Minutes | Rapid reaction, often higher yield |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solvent-free technique that uses mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. sibran.ru This approach is a cornerstone of green chemistry, as it eliminates the need for potentially hazardous organic solvents, simplifies purification, and can improve product purity. sibran.ru

Solid-phase mechanochemical methods have been successfully developed for the synthesis of borazine and its N-substituted derivatives, including N-trimethylborazine. sibran.ruscispace.com A typical approach involves the mechanical activation of a mixture of simple, commercially available solid reactants, such as sodium borohydride (NaBH₄) and an ammonium (B1175870) salt (e.g., ammonium chloride), which upon heating yields the borazine product. sibran.ru This solvent-free method presents a significant advantage over traditional solution-based syntheses, which require inert atmospheres and complex solvent handling and regeneration procedures. sibran.ru

Challenges and Optimization Strategies in this compound Synthesis

Byproduct Management and Purification Techniques

A primary challenge in synthesizing borazine and its derivatives is the propensity for side reactions that lead to the formation of polymeric byproducts. slideshare.netkccollege.ac.in In the case of this compound, incomplete cyclization or intermolecular reactions can result in linear or oligomeric boron-nitrogen chains instead of the desired hexagonal ring structure. Furthermore, residual halogen atoms from precursors, such as in syntheses starting from B,B',B''-trichloro-N,N',N''-trimethylborazine, can persist as impurities if the substitution reaction is incomplete. google.com

Effective management and removal of these byproducts are critical for obtaining high-purity this compound. Several purification techniques are employed to address this challenge:

Distillation/Fractionation: This is a common method for purifying liquid borazine derivatives. By exploiting differences in boiling points, this compound can be separated from less volatile oligomeric and polymeric impurities. Multiple distillation steps may be required to achieve high purity. google.com

Sublimation: For solid impurities or under specific conditions, sublimation purification can be an effective technique for isolating the volatile target compound. google.com

Solvent Washing: Surprisingly, despite the general perception that borazines are sensitive to water, researchers have found that washing with water can be a viable method to remove certain impurities from alkylborazine compounds, which exhibit greater stability than previously thought. google.com This helps in removing residual salts and other water-soluble contaminants.

| Purification Technique | Principle | Target Impurities Removed |

| Distillation / Fractionation | Differences in volatility and boiling points | Oligomeric and polymeric byproducts, unreacted starting materials |

| Sublimation | Conversion of a solid directly to a gas | Non-volatile impurities, salts |

| Water Washing | Differential solubility | Halogenated contaminants, inorganic salts |

Catalyst Development for Enhanced Synthesis Efficiency

A key modern synthetic route is the catalytic dehydrocoupling of the methylamine-borane adduct (MeNH₂·BH₃). acs.org This method avoids the harsh reagents and conditions of older methods. The development of effective catalysts for this transformation has been a major area of research. Late transition metals have proven particularly effective. nih.govfigshare.com

Research has demonstrated that complexes of rhodium, iridium, ruthenium, and palladium can catalyze the dehydrocoupling of amine-borane adducts to form borazines. acs.orgnih.govfigshare.com For instance, the catalytic dehydrocoupling of MeNH₂·BH₃ at 45 °C using a rhodium precatalyst, such as [Rh(1,5-cod)(μ-Cl)]₂, has been shown to produce N-trimethylborazine. acs.orgingentaconnect.com The mechanism is believed to involve the formation of soluble Rh(0) nanoclusters that act as the active catalyst. ingentaconnect.com These catalytic methods offer a milder and more efficient alternative to traditional thermal methods, which often require high temperatures and result in lower yields due to polymer formation. slideshare.netacs.org

| Catalyst Type | Example Precatalyst | Key Advantages |

| Rhodium Complexes | [Rh(1,5-cod)(μ-Cl)]₂ | High activity at mild temperatures (e.g., 25-45 °C), quantitative conversion. acs.orgingentaconnect.com |

| Iridium Complexes | Varies | Effective for dehydrocoupling reactions. nih.govfigshare.com |

| Ruthenium Complexes | Varies | Demonstrates catalytic activity for B-N bond formation. nih.govfigshare.com |

| Main Group Compounds | Al(NMe₂)₃, Ga(NMe₂)₃ | Can catalyze dehydrocoupling, though may lead to polymeric products alongside borazine. rsc.org |

The optimization of these catalytic systems continues to be an active area of research, focusing on improving catalyst longevity, reducing catalyst loading, and enhancing selectivity towards the desired this compound product.

Advanced Structural Elucidation and Analysis of 1,3,5 Trimethylborazine and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,3,5-trimethylborazine derivatives, this method has provided invaluable insights into the conformation of the borazine (B1220974) ring and the steric and electronic effects of its substituents.

While the parent borazine (B₃N₃H₆) molecule is known to be planar, analogous to benzene (B151609), the planarity of the borazine ring in substituted derivatives is not always maintained. Single-crystal X-ray diffraction studies on derivatives of this compound reveal that the ring can adopt non-planar conformations, such as a boat or flattened boat shape.

For example, in the crystal structure of 6-Chloro-2,4-bis(dimethylamino)-1,3,5-trimethylborazine, the borazine ring exhibits a mild distortion from a planar to a flattened boat conformation. acs.orgresearchgate.net Similarly, the derivative 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine shows a significant distortion from planarity, adopting a distinct boat configuration. sdsu.edu These deviations are often attributed to steric crowding among the substituents on the boron and nitrogen atoms. acs.orgresearchgate.net In contrast, other substituted borazines have been found to maintain a nearly flat geometry. spectrabase.com

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Ring Conformation | Reference |

| 6-Chloro-2,4-bis(dimethylamino)-1,3,5-trimethylborazine | Monoclinic | P2₁/c | Flattened Boat | acs.orgresearchgate.net |

| 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine | Triclinic | P-1 | Boat | sdsu.edu |

Substituents on the borazine ring play a critical role in dictating the final molecular geometry and the arrangement of molecules within the crystal lattice. Steric hindrance between bulky substituents is a primary driver for the distortion of the borazine ring from planarity. acs.orgresearchgate.net

In 6-Chloro-2,4-bis(dimethylamino)-1,3,5-trimethylborazine, the steric interactions between the dimethylamine (B145610) (DMA) groups and the adjacent methyl groups on the ring nitrogen atoms force the ring to pucker into a flattened boat shape. acs.orgresearchgate.net The dihedral angles of the DMA groups with respect to the borazine ring plane are significant, with one group rotated out of the plane by 39.20° and the other by 37.25° in the opposite direction. acs.org In the case of 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine, the steric repulsion among the three bulky DMA groups leads to an even more pronounced boat conformation. sdsu.edu This distortion facilitates a layered packing arrangement in the crystal structure to accommodate the non-planar molecules. sdsu.edu

The electronic nature of the substituents also influences bond lengths within the ring. In general, the average B-N bond lengths in these derivatives fall within the expected range for borazine compounds. spectrabase.com

Table 2: Selected Bond Lengths (Å) for 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine

| Bond | Length (Å) |

| B1—N1 | 1.448 (2) |

| B1—N3 | 1.442 (2) |

| B2—N1 | 1.450 (2) |

| B2—N2 | 1.439 (2) |

| B3—N2 | 1.462 (2) |

| B3—N3 | 1.466 (2) |

| Source: sdsu.edu |

Gas-Phase Electron Diffraction and Molecular Structure Refinement

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular forces present in a crystal lattice. While the structure of the parent borazine molecule has been determined by this method, specific gas-phase electron diffraction data for this compound is not extensively reported in the reviewed literature. sibran.ru Studies on related aminoboranes, such as CF₃B(NMe₂)₂ and (CF₃)₂BNMe₂, have been conducted, providing insights into B-C and B-N bond lengths in the gas phase. For the parent borazine, these studies confirmed its D₃h symmetry and planar structure, similar to benzene. sibran.ru It is anticipated that this compound would also possess a largely planar ring structure in the gas phase, although minor puckering due to the electronic effects of the methyl groups cannot be entirely ruled out without specific experimental data.

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is essential for the characterization of this compound, providing detailed information about its electronic structure, bonding, and functional groups.

NMR spectroscopy is a cornerstone for the structural elucidation of borazine derivatives.

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the electronic environment of the boron atoms. For borazine derivatives, the chemical shifts are sensitive to the substituents on both boron and nitrogen. The ¹¹B NMR signal for many tricoordinate boron compounds in a six-membered ring, like boroxines, appears around δ 33 ppm. sdsu.edu Substituted borazines typically show resonances in a similar region. For instance, a polyborazine derived from borazine shows a broad singlet at approximately 31 ppm.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the borazine ring (B-H) and the protons of the N-methyl groups. In derivatives like 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine, signals corresponding to the N-H of the amino group, the C-H of the amino methyl group, and the C-H of the N-methyl group on the borazine ring are observed at δ 1.93, 2.65, and 2.70 ppm, respectively.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine, resonances for the methylamino carbon and the borazine ring's N-methyl carbon appear at δ 30.8 and δ 32.6 ppm, respectively.

Table 3: Typical NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Nucleus | Functional Group | Chemical Shift (ppm) | Compound | Reference |

| ¹¹B | Borazine Ring (B) | ~27.7 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine | |

| ¹H | N-CH₃ (Ring) | ~2.70 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine | |

| ¹³C | N-CH₃ (Ring) | ~32.6 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine |

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the characteristic vibrational modes of the molecule.

Infrared (IR) Spectroscopy: IR spectra of borazine derivatives are characterized by strong absorptions corresponding to the stretching and bending modes of the B-N, B-H, N-H, and C-H bonds. The B-N stretching vibration is particularly diagnostic and typically appears in the region of 1400-1500 cm⁻¹. For example, 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine shows a strong B-N stretch at 1493 cm⁻¹, along with N-H and C-H stretching bands at 3446 cm⁻¹ and 2893 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa. Although this compound lacks a center of symmetry, Raman spectroscopy is still valuable for identifying key vibrational modes, such as the symmetric ring breathing mode. The in-plane B-N stretching vibration in hexagonal boron nitride, a material derived from borazine precursors, is observed near 1368 cm⁻¹ in the Raman spectrum.

Table 4: Characteristic IR Absorption Frequencies for a this compound Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

| N-H Stretch | 3446 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine | |

| C-H Stretch | 2893 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine | |

| B-N Stretch | 1493 | 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine |

Mass Spectrometry and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing valuable information about its molecular weight and fragmentation patterns under electron ionization (EI). The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that offer insights into the molecule's stability and bonding.

The electron ionization mass spectrum of this compound shows a prominent molecular ion (M+) peak, which confirms the molecular weight of the compound. nih.govnist.gov The fragmentation of 1,3,5-trialkylborazines is primarily dominated by the cleavage of an alkyl radical from the nitrogen substituent's α-carbon atom. researchgate.net This process leads to the formation of a stable ion that is isoelectronic with the benzyl (B1604629) or tropylium (B1234903) ions observed in the mass spectra of alkylbenzenes. researchgate.net

Key fragmentation pathways for this compound involve the loss of methyl radicals (•CH3) and other small neutral molecules. The resulting fragment ions are detected based on their mass-to-charge ratio (m/z), and their relative abundances are plotted to generate the mass spectrum.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 123 | [C3H12B3N3]+ (Molecular Ion) | High |

| 108 | [C2H9B3N3]+ | Moderate |

| 81 | [CH6B2N2]+ | Low |

| 54 | [C2H6BN]+ | Low |

Note: The relative intensities are qualitative and based on typical fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is well-suited for the analysis of volatile compounds like this compound, allowing for its separation from complex mixtures and subsequent identification based on its mass spectrum and retention time.

Trapped Electron Spectroscopy for Electronic States

Photoelectron spectroscopy has been employed to investigate the electronic structure of symmetric trimethylborazines. rsc.org These studies, which measure the kinetic energy of electrons ejected upon photoionization, provide information about the energies of the molecular orbitals. For this compound, the highest-lying occupied molecular orbital is of π-type. rsc.org

Theoretical studies, often employing density functional theory (DFT), have been used to calculate the geometries, electronic structures, and aromaticity of borazine and its derivatives. researchgate.net These computational approaches provide valuable information on the molecular orbitals and their energy levels, offering a theoretical framework for understanding the electronic states of this compound. The substitution of hydrogen atoms with methyl groups in the borazine ring is known to influence the electronic properties and aromaticity of the molecule.

The ionization potential of this compound has been determined using electron impact (EI) and photoelectron (PE) spectroscopy, with reported values around 9.0 eV. nist.gov

Table 2: Reported Ionization Potentials for this compound

| Ionization Potential (eV) | Method | Reference |

| 9.07 | Electron Impact (EI) | Kuznesof, Stafford, et al., 1967 |

| 8.99 | Photoelectron (PE) Spectroscopy | Brundle and Jones, 1973 |

| 9.28 ± 0.02 | Photoelectron (PE) Spectroscopy | Lloyd and Lynaugh, 1971 |

These values correspond to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and provide a fundamental measure of the molecule's electronic stability.

UV/Visible Spectroscopy

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The UV/Visible spectrum of this compound exhibits absorption bands in the ultraviolet region, which are characteristic of the π-electron system of the borazine ring.

The spectrum, as provided by the NIST WebBook, shows a significant absorption maximum in the region of 170-200 nm. nist.gov This absorption corresponds to a π → π* electronic transition, which is a characteristic feature of aromatic and pseudo-aromatic systems like borazine and its derivatives. The position and intensity of this absorption band are influenced by the substituents on the borazine ring. The methyl groups in this compound act as auxochromes, which can cause a slight shift in the absorption maximum compared to unsubstituted borazine.

Table 3: UV/Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |

| ~180 nm | Not specified | Gas Phase | π → π* |

Note: The exact λmax and ε values can vary depending on the solvent and experimental conditions. The data presented is based on the gas-phase spectrum available in the NIST database.

The study of the UV/Visible spectrum is crucial for understanding the electronic structure and aromatic character of this compound and for its potential applications in materials science where its optical properties may be relevant.

Computational and Theoretical Investigations of 1,3,5 Trimethylborazine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations have been instrumental in characterizing the molecular and electronic structure of 1,3,5-trimethylborazine. researchgate.net These theoretical studies provide a foundational understanding of its stability and chemical behavior. By modeling the molecule, researchers can predict geometric parameters, vibrational frequencies, and electronic properties, which complement and help interpret experimental data. researchgate.net DFT methods have been successfully used to investigate the geometries, electronic structures, and aromaticity of borazine (B1220974) and its derivatives, including this compound.

Recent DFT studies on borazine and its alkyl derivatives, such as trimethylborazine, have systematically investigated their electronic structures and reactivity. researchgate.net These studies confirm the stability of the molecular structures through frequency calculations, which yielded no imaginary frequencies. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity, suggesting that alkyl-substituted borazines have distinct reactivity profiles compared to other derivatives. researchgate.net

The concept of aromaticity is central to understanding the stability and reactivity of cyclic molecules. For borazine and its derivatives, this property has been a subject of considerable debate. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Electron Localization Function (ELF) analyses have been pivotal in quantifying the aromatic character of this compound.

NICS calculations are a widely used magnetic criterion for aromaticity, where negative values inside the ring typically indicate aromatic character. researchgate.net Studies comparing N-trimethylborazine with related compounds show that substitution patterns significantly influence the NICS values. researchgate.netnih.gov For instance, N-substitution with methyl groups, as in this compound, has been shown to slightly increase the aromaticity compared to the parent borazine molecule, according to most aromaticity indices. nih.gov

The Electron Localization Function (ELF) provides a topological analysis of electron pairing. In the context of borazine, ELF analysis helps to visualize the extent of electron delocalization. researchgate.netchemrxiv.org For the parent borazine, ELF analysis reveals that the electronic system is not as globally delocalized as in benzene (B151609), although it does exhibit π-aromatic character. researchgate.net This nuanced view of aromaticity, as a property not just of the π-system but also influenced by the σ-framework, is crucial for understanding the chemical nature of substituted borazines like this compound. researchgate.net

| Compound | Aromaticity Index | Observation |

|---|---|---|

| Borazine (B₃N₃H₆) | NICS | Considered weakly aromatic, with debate on the degree of delocalization. chemrxiv.org |

| This compound (B₃H₃N₃Me₃) | Multiple Indices (MCBO, PDI, RCS) | Calculations suggest a slight increase in aromaticity compared to unsubstituted borazine. nih.gov |

| Borazine (B₃N₃H₆) | ELF | Indicates π-aromatic character but not global delocalization to the extent of benzene. researchgate.net |

The electric and magnetic properties of this compound have been investigated through the calculation of its molecular quadrupole moment and magnetic anisotropy. These properties are crucial for understanding intermolecular interactions and the molecule's response to external electric and magnetic fields.

A study comparing N-trimethylborazine with borazine and benzene derivatives revealed important details about its charge distribution and magnetic properties. The molecular quadrupole moment (Θ) provides information about the non-spherical distribution of electric charge. For N-trimethylborazine, the B-N bonds are strongly polarized, leading to a specific charge distribution that dictates the sign and magnitude of the quadrupole moment. acs.org

Magnetic anisotropy, the directional dependence of magnetic susceptibility, is another key property. It is related to the ease with which the electron cloud can be distorted by a magnetic field in different directions. Calculations for N-trimethylborazine have provided values for its magnetic susceptibility anisotropy, which reflects the electronic structure of the ring. acs.org

| Property | Description | Significance |

|---|---|---|

| Molecular Quadrupole Moment (Θ) | A measure of the asymmetry of the molecular charge distribution. | Influences intermolecular interactions and the molecule's orientation in an electric field. acs.org |

| Magnetic Susceptibility Anisotropy (Δχ) | The difference in magnetic susceptibility along different molecular axes. | Provides insight into the electronic delocalization and aromaticity of the ring system. acs.org |

The distribution of electron density within the this compound ring is a key determinant of its reactivity. The significant difference in electronegativity between boron and nitrogen atoms leads to a polarized B-N bond, with nitrogen being the more electronegative atom. This results in a partial positive charge on the boron atoms and a partial negative charge on the nitrogen atoms. acs.org

Theoretical Modeling of Reaction Pathways and Energetics

Understanding the formation of this compound is crucial for optimizing its synthesis. Theoretical modeling provides a way to explore potential reaction pathways, identify key intermediates, and calculate the energy changes involved.

The formation of borazines is generally understood to proceed through the oligomerization and subsequent cyclization of aminoborane (B14716983) (H₂B=NH₂) monomers or related species. Computational studies on the parent borazine (B₃N₃H₆) have detailed several potential pathways from precursors like diborane (B8814927) and ammonia. nih.govresearchgate.net

One of the lowest-energy pathways identified for borazine formation involves the cycloaddition of aminoborane to a linear dimer (1,3-diaza-2,4-diborabuta-1,3-diene), followed by the elimination of hydrogen molecules. nih.govresearchgate.net Other proposed intermediates in these pathways include linear trimers (1,3,5-triaza-2,4,6-triborahexatriene) and saturated rings (cyclotriborazane). nih.gov

For this compound, the process is analogous, starting from methyl-substituted aminoborane precursors. The specific intermediates in the formation of this compound have been a subject of theoretical investigation, building upon the foundational understanding of the parent borazine's formation mechanism. acs.org These computational analyses help to rationalize experimental observations and guide the development of synthetic strategies.

| Intermediate Species | Role in Formation |

|---|---|

| Aminoborane (H₂B=NH₂) | Monomeric building block. researchgate.net |

| 1,3-Diaza-2,4-diborabuta-1,3-diene | Linear dimer, key intermediate in low-energy pathway. nih.gov |

| Cyclotriborazane | Saturated cyclic intermediate. nih.gov |

| 1,3,5-Triaza-2,4,6-triborahexatriene | Linear trimer that can undergo electrocyclization. researchgate.net |

The stability and transformations of the boron-nitrogen bonds in the borazine ring are governed by thermodynamics. DFT calculations are used to compute thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving B-N bond formation and cleavage.

Studies on borazine and its derivatives, including trimethylborazine, have calculated these thermodynamic properties over a range of temperatures. researchgate.net This data is vital for understanding the reaction kinetics and predicting the spontaneity of reactions. For example, the change in Helmholtz free energy has been shown to shift from positive to negative at higher temperatures for some reactions, indicating a transition from non-spontaneous to spontaneous processes. researchgate.net These thermodynamic insights are valuable for developing synthetic routes for borazine derivatives and for their application as precursors to materials like boron nitride. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1,3,5 Trimethylborazine

Reaction Mechanisms

The mechanisms governing the reactions of 1,3,5-trimethylborazine are fundamentally linked to its electronic structure, particularly its Lewis acid-base characteristics and its propensity to undergo coupling reactions with the elimination of hydrogen.

A defining characteristic of this compound's reactivity is the dual electronic nature of its constituent atoms. The boron atoms, being electron-deficient, act as Lewis acids, while the nitrogen atoms, with their lone pairs of electrons, function as Lewis bases. This intrinsic property allows the molecule to interact with both nucleophiles at the boron centers and electrophiles at the nitrogen centers. cymitquimica.com This Lewis acid-base character is central to its role in chemical transformations, including adduct formation and its utility as a precursor for materials synthesis through processes like chemical vapor deposition (CVD).

Dehydrocoupling is a significant pathway for the formation of borazines, including this compound, from simpler amine-borane adducts. This process involves the elimination of hydrogen (H₂) and the formation of B-N bonds. The synthesis of N-trimethylborazine ([MeN-BH]₃) can be achieved through the catalytic dehydrocoupling of methylamine (B109427) borane (B79455) (MeNH₂·BH₃). nih.govingentaconnect.com

This transformation is often catalyzed by late transition metal complexes, with rhodium-based catalysts being particularly effective. nih.gov For instance, the dehydrocoupling of MeNH₂·BH₃ can be catalyzed by [Rh(1,5-cod)(μ-Cl)]₂ at elevated temperatures to yield this compound. nih.govingentaconnect.com Mechanistic studies suggest that these reactions can proceed through intermediates such as linear borazanes. lookchem.comacs.org The pyrolysis of precursors like H₂B(NH₂CH₃)₂⁺Cl⁻ is believed to involve the formation of a linear six-membered boron-nitrogen chain, which then undergoes an intramolecular dehydrogenation and ring-closure to form the stable borazine (B1220974) ring. lookchem.com

The efficiency and outcome of dehydrocoupling can be influenced by the catalyst and reaction conditions, sometimes leading to the formation of polymers instead of or in addition to cyclic borazines. lookchem.comacs.org

Table 1: Catalysts in Dehydrocoupling Reactions for Borazine Formation

| Catalyst Precursor | Amine-Borane Adduct | Product | Reference |

|---|---|---|---|

| [Rh(1,5-cod)(μ-Cl)]₂ | MeNH₂·BH₃ | This compound | nih.govingentaconnect.com |

| [Rh(1,5-cod)(μ-Cl)]₂ | PhNH₂·BH₃ | N-triphenylborazine | ingentaconnect.com |

| Group 13 Bases (e.g., Al(NⁱPr₂)₃) | ᵗBuNH₂BH₃ | [ᵗBuNBH]₃ (a borazine) | rsc.org |

Pyrolysis and Thermal Decomposition Pathways of this compound

The thermal stability and decomposition of this compound are critical aspects of its chemistry, particularly in the context of its application as a precursor for boron nitride materials. Upon heating, this compound undergoes complex decomposition processes that involve the cleavage of ring bonds and the elimination of substituents.

Initial mechanistic studies on related N-substituted borazines have provided foundational insights into the thermal behavior of these compounds. For instance, the pyrolysis of B-triamino-N-trimethylborazine, a compound structurally related to this compound, has been shown to proceed with the liberation of methylamine. dtic.mildtic.mil This observation suggests that the N-CH₃ bonds are susceptible to cleavage at elevated temperatures. The initial stages of degradation for such compounds are often accompanied by the liberation of ammonia in addition to the expected amine, with this effect being particularly pronounced for methyl-substituted borazines. dtic.mildtic.mil

Hazardous decomposition studies of this compound indicate that its thermal breakdown leads to the formation of several products, including boron nitrides, boron oxides, and methylamine. gelest.com The formation of boron nitride is a key outcome, making this compound a viable single-source precursor for this valuable ceramic material. The pyrolysis is believed to proceed through a series of condensation and elimination reactions, ultimately leading to a cross-linked, polymer-like intermediate that, upon further heating to higher temperatures, converts to hexagonal boron nitride (h-BN).

While detailed mechanistic studies specifically on the pyrolysis of this compound are not extensively documented in the reviewed literature, analogies can be drawn from the thermal decomposition of its carbonaceous counterpart, 1,3,5-trimethylbenzene. Studies on the high-temperature pyrolysis of 1,3,5-trimethylbenzene have shown that decomposition pathways include dehydrogenation and the removal of methyl radicals. mdpi.com Although the electronic structures of borazine and benzene (B151609) rings are different, these fundamental reaction types, such as the cleavage of substituent bonds, are likely to be relevant to the initial steps of this compound decomposition.

The pyrolysis process is complex and can be influenced by various factors, including temperature, pressure, and the presence of catalysts or reactive atmospheres. The ultimate products of the pyrolysis of this compound are typically solid boron nitride-based materials, with the composition and structure of the final ceramic being dependent on the specific pyrolysis conditions.

Table 1: Key Findings from Pyrolysis and Thermal Decomposition Studies of this compound and Related Compounds

| Compound | Key Observations | Products | Reference |

| This compound | Hazardous decomposition occurs upon heating. | Boron nitrides, Boron oxides, Methylamine | gelest.com |

| B-triamino-N-trimethylborazine | Liberation of methylamine during pyrolysis. Initial degradation also produces ammonia. | Methylamine, Ammonia, Polymeric residues | dtic.mildtic.mil |

| 1,3,5-Trimethylbenzene (Analogue) | Decomposition pathways involve dehydrogenation and methyl radical removal at high temperatures. | Various hydrocarbon fragments | mdpi.com |

Reactivity with Halogenating Agents and Metal Chlorides

The reactivity of this compound with halogenating agents and metal chlorides is governed by the distinct electronic nature of the borazine ring, which features alternating electron-deficient boron atoms and electron-rich nitrogen atoms. This electronic structure imparts both Lewis acidic character to the boron centers and Lewis basic character to the nitrogen centers, making the molecule susceptible to attack by both electrophiles and nucleophiles.

While specific, detailed experimental studies on the reactions of this compound with a wide range of halogenating agents are not extensively reported in the surveyed literature, the reactivity of the parent borazine (B₃N₃H₆) provides a valuable framework for understanding these potential reactions. Borazine itself undergoes addition reactions with hydrogen halides and halogens. nih.gov For instance, borazine reacts with bromine in the absence of a catalyst to form an addition product. nih.gov This reactivity is in contrast to benzene, which typically undergoes substitution reactions with halogens in the presence of a Lewis acid catalyst. The greater polarity of the B-N bonds in borazine compared to the C-C bonds in benzene facilitates the addition of polar reagents across the ring.

It is therefore anticipated that this compound would also react with halogenating agents. The electron-donating methyl groups on the nitrogen atoms would likely enhance the nucleophilicity of the ring, potentially influencing the rate and regioselectivity of the reaction. The reaction could proceed via an addition mechanism, similar to borazine, or potentially through substitution on the boron atoms or the methyl groups, depending on the reaction conditions and the nature of the halogenating agent.

The interaction of this compound with metal chlorides, which are typically Lewis acids, is expected to be directed towards the electron-rich nitrogen atoms of the borazine ring. The nitrogen lone pairs can coordinate to the metal center of the metal chloride, forming Lewis acid-base adducts. The strength of this interaction would depend on the Lewis acidity of the metal chloride and the steric hindrance around the nitrogen atoms of the this compound.

For example, strong Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are known to form stable complexes with amines and other nitrogen-containing compounds. nih.govorganic-chemistry.org It is plausible that this compound would react with these metal chlorides to form coordination complexes. Such reactions could potentially lead to further transformations of the borazine ring, such as ring-opening or polymerization, particularly at elevated temperatures. The use of aluminum chloride as a catalyst has been reported in the synthesis of borazine, where it is believed to play a crucial role in the reaction mechanism. researchgate.net

Table 2: Predicted Reactivity of this compound with Halogenating Agents and Metal Chlorides

| Reagent Type | Expected Reaction | Potential Products | Rationale |

| Halogenating Agents (e.g., Br₂, Cl₂) | Addition to the B-N bonds | Halogenated borazine adducts or substitution products | Based on the known reactivity of borazine with halogens. |

| Metal Chlorides (e.g., AlCl₃, TiCl₄) | Lewis acid-base adduct formation | Coordination complexes | The electron-rich nitrogen atoms act as Lewis bases, coordinating to the Lewis acidic metal center. |

Synthesis and Characterization of Novel N Trimethylborazine Derivatives

Halogenated Derivatives (e.g., 2-chloro-1,3,5-trimethylborazine)

The B,B′,B′′-trichloro-N,N′,N′′-trimethylborazine, or 2,4,6-trichloro-1,3,5-trimethylborazine (C₃H₉B₃Cl₃N₃), stands as the first crystallographically characterized trialkyltrichloroborazine derivative. researchgate.net Its synthesis can be achieved through the thermal decomposition of dichloroborylmethyltrichlorosilylamine (Cl₃SiN(Me)BCl₂), which yields single crystals of (CH₃NBCl)₃ upon elimination of SiCl₄ at elevated temperatures. researchgate.net Earlier methods involved the reaction of MeN(SiH₃)₂ with BCl₃. researchgate.net

Crystallographic analysis reveals that the compound crystallizes with two independent, nearly identical molecules in the asymmetric unit. The B₃N₃ rings are noted to be essentially planar, with boron and nitrogen atoms forming an almost perfect hexagon. researchgate.net This planarity is a significant structural feature. The B-N bond distances are reported to range from 1.428 (5) to 1.449 (4) Å. researchgate.net The endocyclic angles show slight deviation from a perfect hexagon, with B-N-B angles in the range of 118.4 (3)–119.4 (3)° and N-B-N angles between 120.7 (3)–121.8 (3)°. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉B₃Cl₃N₃ | researchgate.net |

| Ring Conformation | Essentially Planar | researchgate.net |

| B-N Bond Distance Range (Å) | 1.428 (5) – 1.449 (4) | researchgate.net |

| B-N-B Angle Range (°) | 118.4 (3) – 119.4 (3) | researchgate.net |

| N-B-N Angle Range (°) | 120.7 (3) – 121.8 (3) | researchgate.net |

Amino-Substituted Derivatives (e.g., 2,4,6-tris(dimethylamino)-1,3,5-trimethylborazine)

The synthesis of 2,4,6-tris(dimethylamino)-1,3,5-trimethylborazine (C₉H₂₇B₃N₆) results in a compound with significant structural distortions. Unlike the planar halogenated derivatives, the crystal structure of this amino-substituted compound shows that the borazine (B1220974) ring is distorted into a boat configuration. researchgate.net This distortion is a key feature to accommodate the bulky dimethylamino ligands and results in a layered packing of the molecules in the crystal lattice. researchgate.net

The compound crystallizes in a triclinic system. Detailed characterization was performed using single-crystal X-ray diffraction, as well as nuclear magnetic resonance (¹H, ¹¹B, ¹³C) and mass spectrometry. researchgate.net The synthesis can be achieved, for example, through vacuum sublimation, with crystals forming on the cold finger of the apparatus. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₇B₃N₆ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Ring Conformation | Boat Configuration | researchgate.net |

| Volume (ų) | 749.2 (3) | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.116 | researchgate.net |

Nitrooxy- and Nitrosooxyborazine Derivatives

A notable example in this class is 2,4-bis(dimethylamino)-6-(nitrooxy)-1,3,5-trimethylborazine (C₇H₂₁B₃N₆O₃), a previously unreported buff-colored solid. nih.gov This derivative was synthesized by reacting one equivalent of 2,4-bis(dimethylamino)-6-chloro-1,3,5-trimethylborazine with one equivalent of silver nitrate (B79036) in acetonitrile. nih.gov After filtration to remove the silver chloride precipitate, the product was recrystallized from anhydrous hexanes and purified by vacuum distillation. nih.gov The resulting liquid slowly crystallized at room temperature, yielding a solid with a melting point of 68 to 72°C. nih.gov

Structural analysis shows that the borazine ring in this nitrooxy derivative is nearly planar, with an r.m.s. deviation of the ring atoms of 0.019 Å. nih.gov This contrasts with its chloro-precursor, which exhibits a boat conformation. nih.gov The nitrooxy group is oriented almost perpendicular to the borazine ring, with a dihedral angle of 85.33 (14)°. nih.gov The purity and structure of the product were confirmed by nuclear magnetic resonance (¹H, ¹¹B, ¹³C) and single-crystal X-ray analysis. nih.gov

Alkenyltriborazine Derivatives

The synthesis of B-alkenyl derivatives of N-trimethylborazine can be achieved through catalytic dehydrogenative coupling. Research has shown that PdBr₂ catalysis effectively promotes the reaction between N-trimethyl borazine and alkenes. nih.gov This process yields the corresponding B-vinyl and B-ethyl borazine products. The reported yields for this synthetic route are high, reaching up to 85%, making it an efficient method for producing these derivatives. nih.gov These B-alkenyl borazine compounds are noted as potential processable precursors for boron nitride synthesis. nih.gov

Borazine-Carbosilane Hybrid Derivatives

The synthesis of borazine derivatives can be closely linked with silicon-containing precursors. As mentioned previously, B,B′,B′′-trichloro-N,N′,N′′-trimethylborazine can be synthesized from the thermal decomposition of a silylamine precursor, Cl₃SiN(Me)BCl₂ (DMTA). researchgate.net This reaction, which proceeds via the elimination of SiCl₄, demonstrates a synthetic pathway where a silicon-containing molecule is a direct precursor to the borazine ring system. researchgate.net Furthermore, research into borazine/silazane copolymers has been conducted through the thermal condensation of borazine with silazanes. nih.gov This approach allows for the creation of hybrid polymer precursors for SiNCB ceramic composite materials, where the composition and properties of the final ceramic can be controlled by adjusting the copolymer composition. nih.gov

Coordination Chemistry of N-Trimethylborazine as a Ligand

Information regarding the specific coordination chemistry of 1,3,5-trimethylborazine acting as a ligand was not available in the consulted search results. The existing research primarily focuses on the synthesis of derivatives through substitution reactions on the borazine ring itself, rather than the coordination of the intact ring to a metal center.

Polymerization and Oligomerization Research

Mechanistic Investigations of Polyaminoborane Formation

The formation of polyaminoboranes from precursors like amine-borane adducts is a complex process that generally involves the elimination of hydrogen. The dehydropolymerization is understood to proceed in a cascade-like fashion, where an amine-borane pre-monomer is first dehydrogenated to form a transient aminoborane (B14716983) monomer, which then undergoes polymerization. researchgate.net Understanding the underlying mechanisms is crucial for controlling polymer chain length, structure, and properties.

The mechanism of polyaminoborane formation can exhibit characteristics of either chain-growth or step-growth polymerization, largely depending on the catalytic system employed. nih.gov

In chain-growth polymerization , monomers add sequentially to an active center on the growing polymer chain. resolvemass.capediaa.com This process is characterized by the rapid formation of high molecular weight polymers early in the reaction, while monomer concentration decreases steadily. resolvemass.caaskiitians.com The reaction mixture typically contains the monomer, the high molecular weight polymer, and the active growing chains. askiitians.com Many transition-metal-catalyzed dehydropolymerization reactions of amine-boranes are proposed to follow a modified chain-growth mechanism. acs.org For instance, a suggested mechanism involves the insertion of the transient amino-borane monomer into a metal-amido bond, which propagates the chain from the metal center, analogous to single-site olefin polymerization. acs.org

In step-growth polymerization , any two species (monomers, dimers, oligomers) can react with each other. resolvemass.capediaa.com This leads to a more gradual increase in molecular weight throughout the reaction, with high molecular weight polymers only appearing at very high conversion rates. nih.govresolvemass.ca Some catalytic systems for amine-borane dehydropolymerization show step-growth characteristics, where high molecular weight polymer is observed only at high monomer conversion. nih.gov

The table below summarizes the key distinctions between these two polymerization pathways in the context of polyaminoborane synthesis.

| Feature | Chain-Growth Polymerization | Step-Growth Polymerization |

| Monomer Consumption | Disappears steadily throughout the reaction. askiitians.com | Disappears early in the reaction. askiitians.com |

| Molecular Weight | High molecular weight polymer is formed at once. askiitians.com | Molecular weight increases gradually throughout the reaction. resolvemass.ca |

| Reacting Species | Monomer adds only to an active site on the growing chain. doubtnut.com | Any two oligomers or monomers present can react. resolvemass.ca |

| Polymer Formation | Achieved rapidly. doubtnut.com | Long reaction times are needed for high molecular weight. askiitians.com |

Some catalyst systems can even display an unusual hybrid of chain-growth and step-growth behaviors. nih.gov

The dehydropolymerization of amine-borane adducts does not proceed directly from the stable adduct. Instead, a crucial step is the formation of transient and highly reactive aminoborane monomers (e.g., H₂B=NRH). researchgate.net These species are the "real monomers" that undergo polymerization. acs.org

The formation of these monomers is typically the initial step in a cascade-like polymerization process. researchgate.net Catalytic systems play a dual role: first, they mediate the dehydrogenation of the amine-borane precursor to generate the transient aminoborane, and second, they control the subsequent chain initiation and propagation via head-to-tail B-N bond formation. researchgate.net These primary aminoboranes are generally unstable and prone to uncontrolled oligomerization, making them difficult to isolate or study directly. nih.govuvic.ca However, their existence as key intermediates is supported by trapping experiments and detailed mechanistic studies. acs.org The generation of these highly reactive monomers is essential for the formation of the polyaminoborane chain. researchgate.netuvic.ca

Catalytic Polymerization of 1,3,5-Trimethylborazine Precursors

While this compound itself is a very stable cyclic molecule, its precursors—namely primary amine-boranes like methylamine (B109427) borane (B79455) (CH₃NH₂·BH₃)—can be catalytically polymerized. lookchem.com This process, known as dehydropolymerization or dehydrocoupling, involves the use of transition metal catalysts to facilitate the elimination of dihydrogen (H₂) and the formation of B-N bonds. acs.orglookchem.com Depending on the conditions and catalyst used, this reaction can yield either the stable borazine (B1220974) ring or the desired linear polyaminoborane. lookchem.com

A variety of late transition metals have been shown to be effective precatalysts for the dehydrocoupling of amine-boranes. Rhodium (Rh) and Iridium (Ir) complexes have been particularly well-studied.

Rhodium (Rh): Rhodium complexes, such as those containing xantphos-type ligands, have been shown to effectively catalyze the dehydropolymerization of primary amine-boranes to produce polyaminoboranes. acs.org For example, the catalyst [Rh(Xantphos)]⁺ can convert H₃B·NMeH₂ to poly(methylaminoborane), [H₂BNMeH]n, with molecular weights (Mn) reaching over 22,000 g/mol . acs.org Detailed studies suggest a mechanism where the catalyst initiates polymerization by forming the active aminoborane monomer. acs.org Other Rh(I) and Rh(III) complexes are also efficient, yielding cyclic aminoboranes or borazines under mild conditions. lookchem.com

Iridium (Ir): Iridium pincer complexes, such as [Ir(tBuPOCOP)H₂], are also potent catalysts for this transformation, producing high molecular weight polyaminoborane from H₃B·NMeH₂. acs.org Mechanistic studies with iridium systems suggest a modified chain-growth process involving a slow, metal-based dehydrogenation followed by a faster insertion of the resulting aminoborane monomer. acs.org

Ruthenium (Ru) and Palladium (Pd): While less detailed in the provided context for this specific polymerization, Ru-based complexes are known to catalyze polyaminoborane formation, sometimes operating at very low catalyst loadings. acs.org

The choice of metal, its ligand environment, and reaction conditions are critical in directing the outcome of the reaction towards high molecular weight polymer formation rather than the thermodynamically favored cyclic borazine.

| Catalyst Example | Precursor | Product | Molecular Weight (Mn) / PDI | Reference |

| [Rh(Xantphos)]⁺ | H₃B·NMeH₂ | [H₂BNMeH]n | 22,700 g/mol , PDI = 2.1 | acs.org |

| [Ir(tBuPOCOP)H₂] | H₃B·NMeH₂ | [H₂BNMeH]n | 55,200 g/mol , PDI = 2.9 | acs.org |

| Rh(DPEphos)(benzyl) | H₃B·NMeH₂ | [H₂BNMeH]n | 15,000 g/mol | acs.org |

| Rh(Xantphos)(benzyl) | H₃B·NMeH₂ | [H₂BNMeH]n | 85,000 g/mol | acs.org |

Synthesis and Properties of Borazine-Based Polymers and Oligomers

Beyond dehydropolymerization, other synthetic routes are used to incorporate the stable borazine ring directly into polymer backbones. These methods often yield hybrid organic/inorganic polymers with enhanced stability and novel properties.

A significant route to borazine-containing polymers is the hydrosilylation polymerization of a borazine monomer functionalized with unsaturated groups (like acetylene) and a silicon compound with Si-H bonds. ipme.ru This method produces borazine-carbosilane or borazine-siloxane hybrid polymers.

The synthesis typically involves reacting B,B',B''-triethynyl-N,N',N''-trimethylborazine with a comonomer such as m- or p-bis(dimethylsilyl)benzene. tandfonline.comtandfonline.com The reaction is a hydrosilylation polymerization that proceeds readily in the presence of a platinum catalyst, such as a platinum-divinyltetramethyldisiloxane complex. ipme.rutandfonline.com This process yields soluble, high molecular weight polymers. tandfonline.com

A key advantage of this method is the production of polymers with significantly improved stability compared to many other borazine-based polymers. tandfonline.com Key properties of these borazine-carbosilane polymers include:

Moisture and Air Stability : Unlike many borazine compounds and polymers that are sensitive to hydrolysis, these materials show excellent stability and handling characteristics in air with no degradation. tandfonline.comtandfonline.com

High Thermal Stability : The polymers exhibit high thermal stability under both nitrogen and air. tandfonline.com

High Ceramic Yield : Upon pyrolysis at high temperatures (e.g., 1000°C), the polymers convert to ceramic materials with a high ceramic yield, up to 70 wt%. tandfonline.comtandfonline.com The resulting amorphous Si-C-B-N ceramics have excellent thermal stability. tandfonline.com

These properties make borazine-carbosilane polymers valuable as preceramic precursors for producing advanced non-oxide ceramics for a variety of applications. tandfonline.comtandfonline.com

| Polymer Property | Value | Conditions | Reference |

| Stability | Excellent handling in air, no degradation | Ambient | tandfonline.comtandfonline.com |

| Ceramic Yield | Up to 70 wt% | at 1000°C | tandfonline.comtandfonline.com |

| Solubility | Soluble in benzene (B151609) and THF | Ambient | tandfonline.com |

Poly(N-methyl B-methyl amino borazine)

Research into borazine-based polymers has led to the synthesis of Poly(N-methyl B-methyl amino borazine), a polymer investigated for its potential as a preceramic material. This polymer is synthesized from the monomer 1,3,5-trimethyl-2,4,6-tri(methyl amino)borazine. researchgate.netresearchgate.net

A significant method for this synthesis is a solventless thermal polymerization process. In this approach, the monomer is heated, leading to a condensation reaction. researchgate.net The proposed mechanism involves the interaction of two –N(H)CH3 groups from adjacent borazine rings, which results in the release of methylamine (CH₃NH₂) as a byproduct and the formation of a cross-linked polymer structure. researchgate.net This thermal polymerization has been studied using various analytical techniques, including Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FTIR) spectroscopy, and Size Exclusion Chromatography (SEC). researchgate.net

FTIR spectroscopy has been used to monitor the polymerization process by observing changes in the characteristic absorption bands. For instance, the N-H stretching band at 3446 cm⁻¹ in the monomer decreases in intensity over the course of the polymerization, which is consistent with the release of methylamine during the condensation reaction. researchgate.net

The resulting Poly(N-methyl B-methyl amino borazine) is a cured, cross-linked material. researchgate.net Characterization of the polymer has provided insights into its physical and thermal properties. The cured polymer exhibits a high cross-link density and chemical stability. researchgate.net These properties are crucial for its application as a precursor to ceramic materials.

Detailed research findings on the properties of the synthesized polymer are summarized in the table below.

| Property | Value | Analysis Method |

| Number Average Molecular Weight (Mn) | 790 g/mol | Size Exclusion Chromatography (SEC) |

| Glass Transition Temperature (Tg) | 64°C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | 165°C | Thermal Analysis |

This interactive data table is based on research findings for the cured polymer. researchgate.net

Further characterization of the polymer has been conducted using ¹H, ¹³C, and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the structure of the functionalized and stable polymer. researchgate.net

Formation of Crosslinked Polycarbosilanes

The formation of crosslinked polycarbosilanes through derivatization with borazine compounds represents a key area of research in the development of advanced ceramic precursors. This method involves reacting a polycarbosilane polymer with a material that contains at least one borazine ring. google.com The goal is to incorporate boron and nitrogen into the polycarbosilane backbone, which can enhance the ceramic yield and modify the properties of the final ceramic material upon pyrolysis. google.com

The reaction mechanism typically involves a dehydrogenation reaction between the borazine ring and the polycarbosilane. google.com The starting polycarbosilane polymer often contains Si-H functional groups, while the borazine material must have a hydrogen atom attached to at least one of its nitrogen or boron atoms. google.com The reaction can also occur with residual Si-Si bonds that may be present in the polycarbosilane. google.com

The crosslinking reaction is generally carried out by mixing the reactants in a suitable vessel, which can be a pressure vessel to help drive the reaction forward. google.com The process often requires an inert atmosphere (such as argon, nitrogen, or helium) and may be conducted under reflux. google.com To facilitate the reaction, the hydrogen gas byproduct is typically removed from the system, for example, by periodic purging with an inert gas. google.com

The reaction can be performed in the presence of a solvent that dissolves all reactants and products without interfering with the reaction. Suitable solvents include alkanes, ethers, or aromatic hydrocarbons. google.com Additionally, a catalyst may be employed to facilitate the dehydrogenation. Catalysts used for this purpose can include platinum dibromide or complexes of osmium(II), rhodium(II), or ruthenium(II). google.com

Upon heating the resulting borazine-modified polycarbosilane polymer to temperatures exceeding 800°C, it undergoes pyrolysis to form a ceramic article. google.com Research has shown that incorporating boron into the polycarbosilane structure through this method can lead to a higher ceramic yield compared to the unmodified polymer. google.com

Advanced Materials Science Applications of 1,3,5 Trimethylborazine

Precursor Chemistry for Boron Nitride (h-BN) Materials

1,3,5-trimethylborazine is recognized as a valuable precursor for the synthesis of hexagonal boron nitride (h-BN). Borazine (B1220974) and its derivatives are often preferred for producing h-BN because their ring structure is analogous to the hexagonal lattice of h-BN, and they possess a 1:1 ratio of boron to nitrogen atoms. gelest.comgelest.comnih.gov This stoichiometric and structural similarity facilitates the formation of high-purity h-BN, a material known for its wide bandgap, high thermal conductivity and stability, and excellent electrical insulation properties. gelest.comgelest.com

Chemical Vapor Deposition (CVD) is a widely adopted technique for growing high-quality, thin films of h-BN, and this compound can be utilized as a precursor in this process. phantomsfoundation.com In a typical CVD process, the precursor is vaporized and introduced into a reaction chamber containing a catalytic substrate, often a copper or nickel foil, at elevated temperatures. gelest.comsemi.ac.cn The precursor molecules decompose and react on the heated substrate surface to form a thin film of h-BN.

The quality, thickness, and crystallinity of the resulting h-BN film are highly dependent on several key CVD parameters. Research using the parent compound, borazine, shows that deposition temperature, precursor flux (the rate at which the precursor is supplied), and the composition of the carrier gas all play crucial roles. phantomsfoundation.com For example, studies have been conducted across a wide range of temperatures, from 400°C to 1350°C, to control the film's structure. phantomsfoundation.com The growth rate can be influenced by the ambient gas conditions; growth in a pure nitrogen atmosphere can be significantly faster than in a hydrogen atmosphere. semi.ac.cn By carefully controlling these parameters, it is possible to synthesize h-BN films with thicknesses ranging from a single monolayer to multiple layers. semi.ac.cnsemi.ac.cn

Table 1: Representative CVD Parameters for h-BN Film Growth Using Borazine Precursors

| Parameter | Value/Condition | Substrate | Outcome |

|---|---|---|---|

| Precursor | Borazine | Copper Foil | Polycrystalline h-BN films (2-20 nm thick) |

| Growth Temperature | 750°C - 1000°C | Copper Foil | Control over film thickness by varying growth time |

| Carrier Gas | Hydrogen (H₂) / Nitrogen (N₂) | Copper Foil | Growth rate is higher in N₂ than in H₂ |

Note: This table is based on data for the related precursor borazine, illustrating typical CVD conditions applicable to borazine derivatives. semi.ac.cn

This compound also serves as a precursor in the manufacturing of boron nitride fibers, which are valued for their high tensile strength, low density, and exceptional thermal stability. nbinno.comlookchem.com The production process generally involves the transformation of the molecular precursor into a processible preceramic polymer. This polymer can then be spun into continuous filaments (fibers). dtic.mil

The key step is the thermal polycondensation of the borazine derivative. This process converts the liquid or soluble precursor into a viscous polymer that is suitable for fiber drawing. dtic.milresearchgate.net Once the precursor polymer is shaped into fibers, it undergoes a pyrolysis step—a high-temperature heat treatment in an inert atmosphere—which transforms the polymer into the final boron nitride ceramic fiber. dtic.mil This polymer-derived ceramics (PDC) route is essential for creating complex shapes like fibers, which are difficult to produce using traditional ceramic processing methods. nih.gov

Development of Advanced Ceramic Materials

The utility of this compound extends to the broader development of advanced ceramic materials and specialized coatings. nbinno.comlookchem.com As part of the polymer-derived ceramics (PDC) methodology, borazine derivatives can be chemically modified and polymerized to create precursors for various forms of BN ceramics, including monolithic shapes and coatings. nih.gov For instance, a soluble but non-fusible BN precursor developed from borazine derivatives has been successfully used to apply BN coatings to carbon and alumina (B75360) fibers. dtic.mil These coatings can protect the underlying material and enhance its performance in extreme environments. The transformation into a BN ceramic coating is achieved through pyrolysis in a nitrogen atmosphere, resulting in continuous, transparent films. dtic.mil

Precursor for Amorphous Hydrogenated Boron Carbide Thin Films

This compound is a suitable single-source precursor for the synthesis of amorphous hydrogenated boron carbide (a-BC:H) thin films. nbinno.comlookchem.com These specialized films are noted for their high hardness, excellent wear resistance, and chemical inertness, making them ideal for protective surface coatings in demanding applications. nbinno.comlookchem.com The synthesis leverages the fact that this compound contains all the necessary elements—boron, carbon, and nitrogen (though hydrogen is also involved from the precursor and process gases)—in one molecule.

Plasma-enhanced chemical vapor deposition (PECVD) is a common technique used for this purpose. Using N-trimethylborazine in a PECVD process with argon as the plasma gas can produce hard, colorless BCN:H coatings at relatively low temperatures of 100 to 150°C. fraunhofer.de

Fabrication of Boron-Carbon-Nitrogen (B-C-N) Layers and Hybrid Structures

The molecular structure of this compound makes it an effective single-source precursor for fabricating ternary boron-carbon-nitrogen (B-C-N) layers. researchgate.net These materials are two-dimensional hybrids that combine the properties of insulating hexagonal boron nitride and conducting graphene, offering the potential to create novel semiconductors with tunable bandgaps. uos.ac.kr

Table 2: Composition and Properties of B-C-N Layers from Trimethylborazine-related Precursors

| Precursor System | Synthesis Method | Substrate | Resulting Composition (approx. B:C:N) | Key Feature |

|---|---|---|---|---|

| Methylamine (B109427) Borane (B79455) (yields trimethylborazine) | CVD | Copper (Cu) | 1:3:1.5 | Segregated h-BN and Graphene-like nanodomains |

Data synthesized from related precursor studies. arxiv.orgfraunhofer.de

A key area of research is the creation of in-plane, lateral heterostructures where domains of h-BN are seamlessly stitched to domains of graphene. advancedsciencenews.com This integration creates a single, atom-thin layer with distinct conductive (graphene) and insulating (h-BN) regions, forming the basis for true two-dimensional electronic devices. advancedsciencenews.com

The use of precursors like this compound in CVD processes is a promising route to synthesize these hybrid structures. arxiv.orgresearchgate.net By carefully controlling the growth conditions, it is possible to achieve the lateral growth of h-BN and graphene domains from a single precursor. researchgate.net Alternatively, techniques involving lithography can be used, where h-BN is first grown, then patterned and etched, followed by the CVD growth of graphene in the etched areas to fill the gaps, creating sharp, bonded interfaces between the two materials. advancedsciencenews.com This fabrication of h-BN-Gr lateral structures allows for the engineering of electronic properties across a 2D plane, opening pathways for the development of next-generation, atomically thin integrated circuits. uos.ac.kr

Exploration in Organic Electronics

This compound is recognized as a valuable precursor and building block in the development of advanced electronic materials. nbinno.com Its unique electronic structure, characterized by a planar hexagonal ring of alternating boron and nitrogen atoms, provides a foundation for creating novel materials with tailored properties. The presence of methyl groups attached to the nitrogen atoms influences the compound's stability and reactivity, making it a subject of interest for synthesizing new boron-containing materials with potential breakthroughs in advanced electronics. nbinno.com

Potential for Sensors and Light-Emitting Diodes (LEDs)

While direct applications of this compound as a primary component in sensors and LEDs are still in the exploratory stages, its role as a precursor is significant. The compound is instrumental in the synthesis of hexagonal boron nitride (h-BN) thin films through chemical vapor deposition (CVD). These h-BN films exhibit superior thermal conductivity and stability, properties that are highly desirable for high-performance electronic components, including those used in sensors and LEDs.

The development of novel boron-containing compounds is a key area of research for discovering materials with enhanced electronic and photophysical properties suitable for optoelectronic devices. Although specific research findings on this compound's direct integration into sensor or LED device structures are not yet widely reported, its derivatives are being investigated for their potential. The broader class of borazine-based materials is being explored for applications in organic light-emitting diodes, with a focus on creating stable and efficient emitter materials.

Formation of Conductive Networks

The creation of conductive networks is fundamental to the functionality of most electronic devices. In this context, this compound is primarily considered as a building block for more complex structures rather than a direct component for forming conductive pathways. Research into borazine-containing polymers and hybrid materials is an active field. For instance, the synthesis of borazine-siloxane hybrid polymers, derived from functionalized borazines, has been explored for its electrical and thermal properties.

The development of conductive polymers often involves creating extended π-conjugated systems. While this compound itself is not a conductive polymer, it can be chemically modified and polymerized to form materials with interesting electronic characteristics. The exploration of such polymers is crucial for developing new types of conductive or semi-conductive materials. The table below summarizes some of the key physical and chemical properties of this compound relevant to its application in materials science.

| Property | Value |

| Molecular Formula | C3H12B3N3 |